METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, the Suzuki–Miyaura coupling reaction is a common method used in the synthesis of such compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced products.
Scientific Research Applications
METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE
- METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE
Uniqueness
METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound belonging to the quinoline derivatives class. Its structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N2O5, with a molecular weight of approximately 381.42 g/mol. The compound features a quinoline ring system with multiple functional groups, including methoxy and carbamoyl moieties, which enhance its chemical reactivity and potential biological activity.
Structural Characteristics
Feature | Description |
---|---|
Quinoline Core | Central structure contributing to biological activity |
Methoxy Groups | Increase lipophilicity and solubility |
Carbamoyl Moiety | Potential interaction sites for biological targets |
Antimicrobial Properties
Research indicates that compounds with similar quinoline structures exhibit notable antimicrobial properties. This compound may possess antibacterial and antifungal activities due to its structural composition.
- Antibacterial Activity : Quinoline derivatives have been studied for their effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain quinoline derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin .
- Antifungal Activity : Similar compounds have exhibited antifungal properties with Minimum Inhibitory Concentrations (MICs) in the range of 0.004–0.06 mg/mL against various fungal strains . This suggests that this compound could also have significant antifungal potential.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular processes, potentially acting as an inhibitor of ATP-binding cassette transporters which are crucial in drug metabolism and resistance .
Case Studies
- In Vivo Studies : In animal models, quinoline derivatives have shown promise in reducing bacterial load in infections caused by resistant strains. For example, compounds similar to this compound demonstrated significant reductions in infection rates when administered in therapeutic doses .
- Clinical Implications : Preliminary studies indicate potential applications in treating infections where conventional antibiotics fail due to resistance mechanisms. The ability of this compound to inhibit bacterial growth suggests it could be developed into a therapeutic agent for multidrug-resistant infections .
Properties
IUPAC Name |
methyl 4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-5-6-15(9-14(13)2)23-21(25)12-29-20-11-19(22(26)28-4)24-18-8-7-16(27-3)10-17(18)20/h5-11H,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGRDXLHZUGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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